molecular formula C12H13N3 B8304493 N-methyl-4-o-tolylpyrimidin-5-amine

N-methyl-4-o-tolylpyrimidin-5-amine

Cat. No. B8304493
M. Wt: 199.25 g/mol
InChI Key: MRFYCUULXFYUAW-UHFFFAOYSA-N
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Patent
US08748434B2

Procedure details

Methyl-(4-o-tolyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester (120 mg, 0.40 mmol) was treated with 4M HCl in dioxane (3 mL) for 45 minutes after which all volatiles were removed under reduced pressure to give methyl-(4-o-tolyl-pyrimidin-5-yl)-amine as waxy oil. This material was dissolved in dichloromethane (3 mL) and treated with N-ethyldiisopropyl-amine (210 μL, 1.2 mmol) and 3,5-bis-trifluoromethylbenzoyl chloride (166 mg, 0.60 mmol CAS RN 1271-19-8). After stirring for 1 h, the reaction mixture was loaded directly onto a silica gel column. Elution with 50% ethyl acetate in n-hexane yielded the desired compound as a yellow solid (78 mg, 44%). MS (ESI): m/z=440.1 [M+H]+.
Name
Methyl-(4-o-tolyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7](C)[C:8]1[C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:20])=[N:10][CH:11]=[N:12][CH:13]=1)(C)(C)C.Cl>O1CCOCC1>[CH3:6][NH:7][C:8]1[C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:20])=[N:10][CH:11]=[N:12][CH:13]=1

Inputs

Step One
Name
Methyl-(4-o-tolyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester
Quantity
120 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C=1C(=NC=NC1)C1=C(C=CC=C1)C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(=NC=NC1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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